molecular formula C10H9NO B157106 7-Methyl-1H-indole-2-carbaldehyde CAS No. 1796-37-8

7-Methyl-1H-indole-2-carbaldehyde

Cat. No. B157106
CAS RN: 1796-37-8
M. Wt: 159.18 g/mol
InChI Key: WEAKVBPGCWZRSD-UHFFFAOYSA-N
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Description

“7-Methyl-1H-indole-2-carbaldehyde” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .


Synthesis Analysis

Indole derivatives are prevalent moieties present in selected alkaloids . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular formula of “7-Methyl-1H-indole-2-carbaldehyde” is C10H9NO . The average mass is 159.185 Da .


Chemical Reactions Analysis

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Physical And Chemical Properties Analysis

The density of “7-Methyl-1H-indole-2-carbaldehyde” is 1.1±0.1 g/cm3. Its boiling point is 318.7±15.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Anticancer Activity

7-Methyl-1H-indole-2-carbaldehyde derivatives demonstrate significant potential in cancer treatment. For instance, new heterocyclic compounds derived from 1H-indole-3-carbaldehyde have shown in-vitro antiproliferative activity against human breast cancer cell lines, indicating their potential as anticancer agents (Fawzy et al., 2018).

Catalysis and Organic Synthesis

This compound plays a crucial role in catalysis and organic synthesis. Gold(I)-catalyzed cycloisomerization of related compounds is an example of its application in synthesizing indole-2-carbaldehydes and indolin-3-ols, showcasing its versatility in organic synthesis (Kothandaraman et al., 2011).

Electrochemical and Optoelectronic Applications

7-Methyl-1H-indole-2-carbaldehyde derivatives have shown promising results in electrochemical and optoelectronic applications. For instance, a dye synthesized from related indole derivatives has demonstrated good light-absorbing capabilities, suggesting its usefulness in photovoltaic applications (Venkatesh et al., 2021).

Corrosion Inhibition

Compounds like indole-3-carbaldehyde, closely related to 7-Methyl-1H-indole-2-carbaldehyde, have been studied for their corrosion inhibition properties on mild steel, highlighting their potential in industrial applications (Ashhari & Sarabi, 2015).

Synthesis of Complex Organic Molecules

7-Methyl-1H-indole-2-carbaldehyde derivatives are instrumental in the synthesis of complex organic molecules. They serve as key intermediates in the synthesis of various compounds, including indoloquinones and indazole derivatives, demonstrating their broad utility in organic chemistry (Alamgir et al., 2008; Gong Ping, 2012).

Safety And Hazards

“7-Methyl-1H-indole-2-carbaldehyde” may cause respiratory irritation. It causes skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

7-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-9(6-12)11-10(7)8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAKVBPGCWZRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629559
Record name 7-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-indole-2-carbaldehyde

CAS RN

1796-37-8
Record name 7-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Kong, C Fu, S Ma - scholar.archive.org
Typical procedure: To a solution of 5a[2](2.5010 g, 12 mmol) in THF (25 mL) was slowly added dropwise n-butyl lithium (5.8 mL, 2.5 M in hexane, 14.5 mmol) at-78◦ C with stirring under …
Number of citations: 0 scholar.archive.org

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